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Compound of Interest

Compound Name: Di-n-Butylarsin

Cat. No.: B15494226 Get Quote

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for Di-n-
Butylarsine. Due to a lack of publicly available experimental data for this specific compound,

this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) characteristics based on the analysis of analogous chemical

structures. Furthermore, it details generalized experimental protocols for the acquisition of such

data, serving as a foundational resource for researchers synthesizing or working with this

compound.

Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for Di-n-Butylarsine,

derived from established principles of spectroscopy and data from analogous organo-n-butyl

and organoarsenic compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data for Di-n-
Butylarsine
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Protons
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constant (J, Hz)

As-CH₂- 1.5 - 2.0 Triplet ~7-8

-CH₂-CH₂- 1.3 - 1.6 Sextet ~7-8

-CH₂-CH₃ 1.2 - 1.5 Sextet ~7-8

-CH₃ 0.8 - 1.0 Triplet ~7-8

Table 2: Predicted ¹³C NMR Spectroscopic Data for Di-n-
Butylarsine

Carbon Predicted Chemical Shift (δ, ppm)

As-CH₂- 25 - 35

-CH₂-CH₂- 28 - 38

-CH₂-CH₃ 20 - 30

-CH₃ 10 - 15

Table 3: Predicted Infrared (IR) Absorption Bands for Di-
n-Butylarsine

Functional Group
Predicted Wavenumber
(cm⁻¹)

Intensity

C-H (Aliphatic stretch) 2850 - 3000 Strong

C-H (Aliphatic bend) 1375 - 1470 Medium

As-C Stretch 550 - 650 Medium-Weak

Table 4: Predicted Mass Spectrometry (MS)
Fragmentation for Di-n-Butylarsine
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m/z Predicted Fragment

189 [M+H]⁺ (Molecular Ion + H)

133 [M - C₄H₉]⁺

75 [As]⁺

57 [C₄H₉]⁺

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data outlined above.

Instrument parameters should be optimized for the specific sample and equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of Di-n-Butylarsine in a suitable

deuterated solvent (e.g., CDCl₃, C₆D₆) in a standard 5 mm NMR tube.

¹H NMR Acquisition:

Spectrometer: 300 MHz or higher field strength.

Pulse Sequence: Standard single-pulse experiment.

Acquisition Parameters:

Spectral Width: 0-12 ppm.

Number of Scans: 16-64 (sample concentration dependent).

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

Spectrometer: 75 MHz or higher (corresponding to the ¹H frequency).

Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
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Acquisition Parameters:

Spectral Width: 0-200 ppm.

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy
Sample Preparation: Prepare a thin film of neat liquid Di-n-Butylarsine between two

potassium bromide (KBr) or sodium chloride (NaCl) plates.

Acquisition:

Spectrometer: Fourier-Transform Infrared (FTIR) spectrometer.

Mode: Transmittance.

Scan Range: 4000 - 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Background: A background spectrum of the clean salt plates should be acquired prior to

the sample scan.

Mass Spectrometry (MS)
Sample Introduction: Introduce the sample via direct infusion or after separation by Gas

Chromatography (GC-MS). For direct infusion, dissolve a small amount of the sample in a

suitable volatile solvent (e.g., methanol, acetonitrile).

Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) or

Chemical Ionization (CI) to preserve the molecular ion. Electron Ionization (EI) can also be

used to induce fragmentation and aid in structural elucidation.

Analysis:
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Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

Scan Range: m/z 50 - 500.

Polarity: Positive ion mode.

Logical Workflow for Compound Characterization
The following diagram illustrates a logical workflow for the synthesis and spectroscopic

characterization of a novel compound such as Di-n-Butylarsine.
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Caption: Workflow for Synthesis and Characterization.
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[https://www.benchchem.com/product/b15494226#spectroscopic-data-nmr-ir-mass-spec-of-
di-n-butylarsin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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